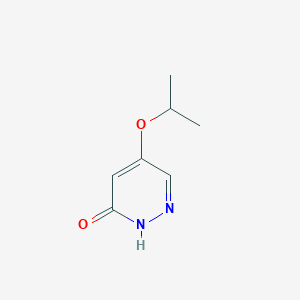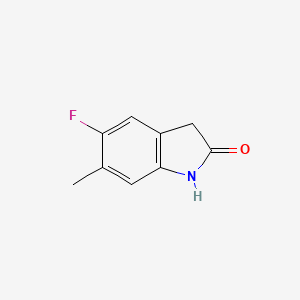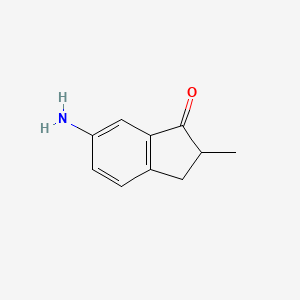
Methyl 3-(aminomethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(aminomethyl)picolinate is an organic compound with the molecular formula C8H10N2O2. It is a derivative of picolinic acid, where the carboxyl group is esterified with a methyl group and an aminomethyl group is attached to the third position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(aminomethyl)picolinate can be synthesized through several methods. One common approach involves the reaction of picolinic acid with formaldehyde and ammonia, followed by esterification with methanol. The reaction conditions typically involve:
Temperature: Moderate heating (around 60-80°C)
Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvents: Methanol or other alcohols
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Solvents: Water, methanol, ethanol
Major Products:
Oxidation Products: Carboxylic acids, aldehydes
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(aminomethyl)picolinate has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is explored for its potential in creating novel materials with specific electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(aminomethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effect .
Comparison with Similar Compounds
- Methyl 6-(aminomethyl)picolinate
- Methyl 2-(aminomethyl)picolinate
- Methyl 4-(aminomethyl)picolinate
Comparison: Methyl 3-(aminomethyl)picolinate is unique due to the position of the aminomethyl group on the pyridine ring. This positional difference can significantly influence the compound’s reactivity and interaction with other molecules. For instance, methyl 6-(aminomethyl)picolinate may exhibit different electronic properties and steric effects compared to its 3-substituted counterpart, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,5,9H2,1H3 |
InChI Key |
RXDAIZBHOROSTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)
![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)



![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)

![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)


